Prop-2-yn-1-yl cyclopent-1-ene-1-carboxylate
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Overview
Description
Prop-2-yn-1-yl cyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C9H10O2 It is a derivative of cyclopentene and contains both an alkyne and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl cyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentene with propargyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The alkyne group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Propargyl bromide and bases like sodium hydride (NaH) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
Prop-2-yn-1-yl cyclopent-1-ene-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl cyclopent-1-ene-1-carboxylate involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed through a concerted mechanism involving the formation of a metallacycle intermediate . The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl cyclopent-1-ene-1-carboxylate: Similar structure but contains a double bond instead of a triple bond.
1-(prop-1-en-2-yl)cyclohex-1-ene: Contains a cyclohexene ring instead of a cyclopentene ring.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Contains an indole ring and is used in similar synthetic applications.
Uniqueness
Prop-2-yn-1-yl cyclopent-1-ene-1-carboxylate is unique due to its combination of an alkyne and ester functional group within a cyclopentene ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .
Properties
CAS No. |
59253-94-0 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
prop-2-ynyl cyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H10O2/c1-2-7-11-9(10)8-5-3-4-6-8/h1,5H,3-4,6-7H2 |
InChI Key |
PEEPIBIDYIDKMS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CCCC1 |
Origin of Product |
United States |
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